

Structure-Activity Relationship of Morpholinylpyrimidine Analogs: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimorpholin-4-ylpyrimidine-4-carboxylic acid

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Disclaimer: This technical guide addresses the structure-activity relationship (SAR) of the broader class of morpholinylpyrimidine analogs. A comprehensive SAR study specifically for 2,6-dimorpholinylpyrimidine analogs is not readily available in the public domain. The information presented herein is synthesized from research on pyrimidine derivatives bearing at least one morpholine substituent and is intended to provide insights for researchers, scientists, and drug development professionals in the field.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a morpholine moiety onto the pyrimidine ring has been a successful strategy in the development of potent and selective inhibitors of various enzymes, particularly protein kinases. The morpholine group can influence the physicochemical properties of the parent molecule, such as solubility and metabolic stability, and can also engage in crucial interactions with the target protein. This guide provides an in-depth analysis of the structure-activity relationships of morpholinylpyrimidine analogs, with a focus on their role as kinase inhibitors.

Core Structure and Numbering

The core structure of a 2,6-dimorpholinylpyrimidine is shown below for reference, although the subsequent discussion will encompass a broader range of morpholinylpyrimidines.

Caption: General structure of a 2,6-dimorpholinylpyrimidine.

Structure-Activity Relationship Insights

The biological activity of morpholinylpyrimidine analogs is significantly influenced by the substitution pattern on both the pyrimidine core and the morpholine ring itself.

Substitutions on the Pyrimidine Core

- Position 4 and 6: In many kinase inhibitors, the morpholine moiety is attached at the C4 or C6 position of the pyrimidine ring. This positioning often allows the morpholine oxygen to act as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.
- Position 2: Substitution at the C2 position is crucial for modulating potency and selectivity. The introduction of various aryl or heteroaryl groups can lead to interactions with the solvent-exposed region of the kinase active site.
- Position 5: Modifications at the C5 position can influence the overall conformation of the molecule and provide additional interactions with the target protein. For instance, the introduction of a cyano group has been shown to be beneficial for activity in some series.[\[1\]](#)

Substitutions on the Morpholine Ring

While less common, substitutions on the morpholine ring itself can be explored to fine-tune the properties of the molecule. Such modifications can impact solubility, metabolic stability, and interactions with the target.

Quantitative Data Summary

The following tables summarize the biological activity of selected morpholinylpyrimidine analogs from the literature.

Table 1: Anti-inflammatory Activity of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol Derivatives[\[2\]](#)[\[3\]](#)

Compound	R	Inhibition of NO production (%) at 12.5 μ M
V4	4-OCH ₃	High
V8	4-F	High

Note: Specific percentage values were not provided in the abstract, but compounds V4 and V8 were identified as the most active.

Table 2: Antiproliferative Activity of Morpholinopyrimidine-5-carbonitrile Derivatives[1]

Compound	Structure	Renal Cancer Cell Line (UO-31) GI%
8	3,5-dimethylpyrazolo at C2	45.24

GI% = Percent Growth Inhibition

Table 3: PI3K α Kinase Inhibitory Activity of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives[4]

Compound	Modifications	PI3K α Inhibition
8d	Pyrazoline scaffold	Moderate

Experimental Protocols

General Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.[5]

Materials:

- Kinase of interest (e.g., PI3K, mTOR)
- Kinase substrate (peptide or protein)

- ATP
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compounds dissolved in DMSO
- ATP detection reagent (e.g., Kinase-Glo®)
- White, opaque 384-well plates
- Plate reader capable of measuring luminescence

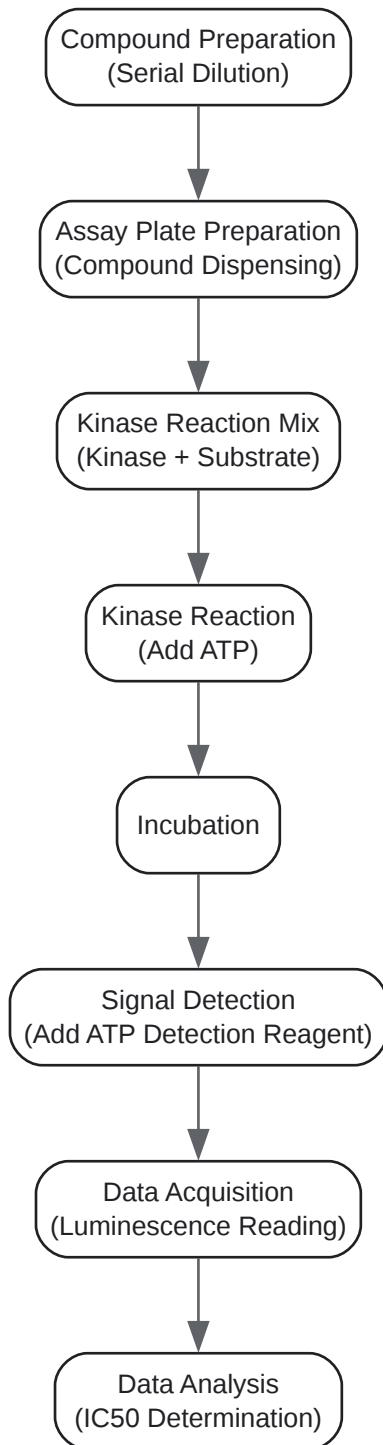
Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
- Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
- Kinase Reaction:
 - Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
 - Add the kinase reaction mixture to the wells.
 - Initiate the reaction by adding ATP.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
- Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader. The amount of remaining ATP is proportional to the luminescence signal, which is inversely correlated with kinase activity.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the controls. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Kinase Inhibition Assay Workflow



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Caption: A generalized workflow for a luminescence-based kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

- Cancer cell lines (e.g., HeLa, MCF-7)
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO, isopropanol)
- 96-well plates
- Spectrophotometer

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48-72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

Data Analysis:

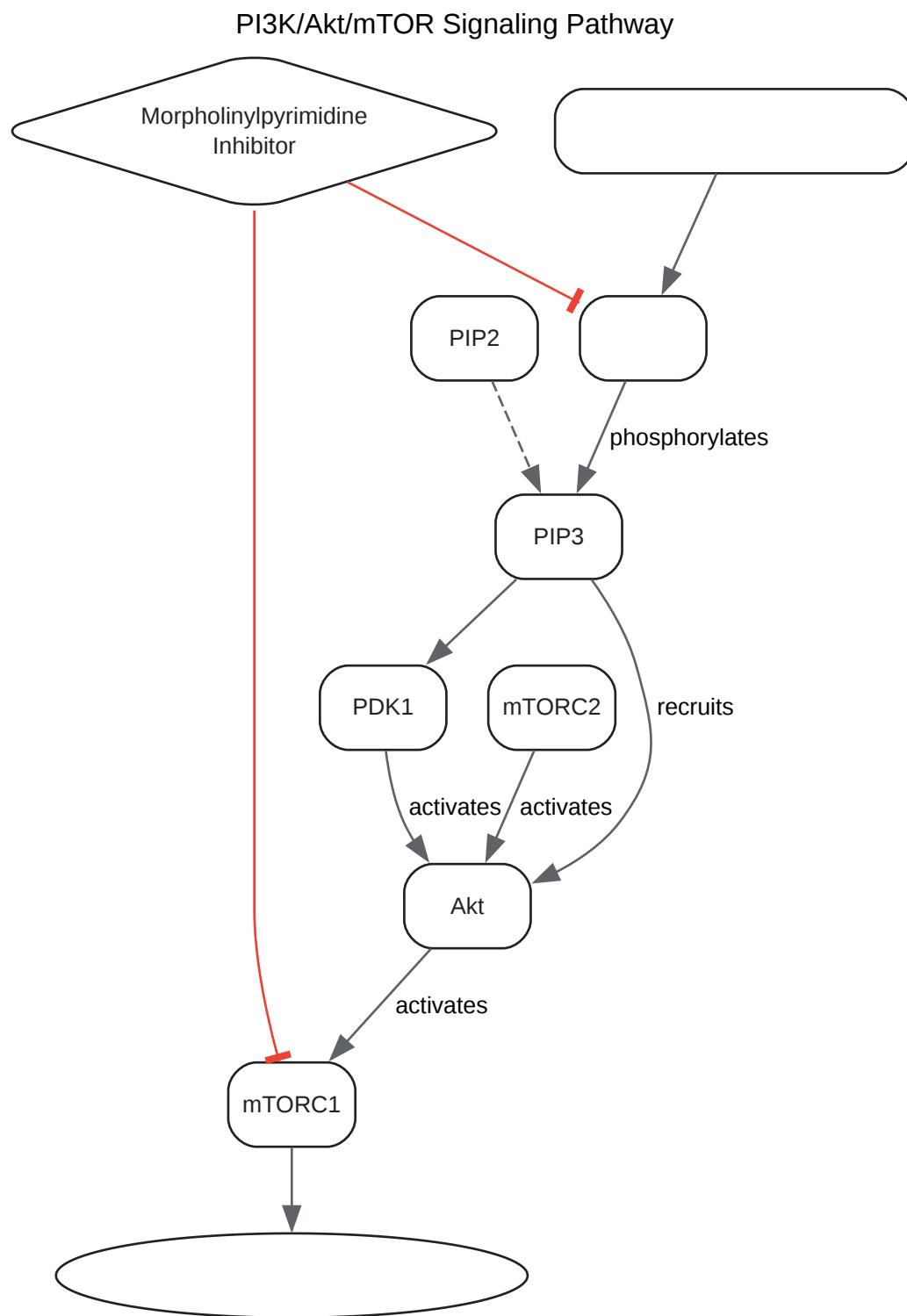
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the untreated control.

Signaling Pathways

Morpholinylpyrimidine analogs have been shown to modulate several key signaling pathways implicated in cancer and inflammation.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers. Several morpholinylpyrimidine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.^[6]



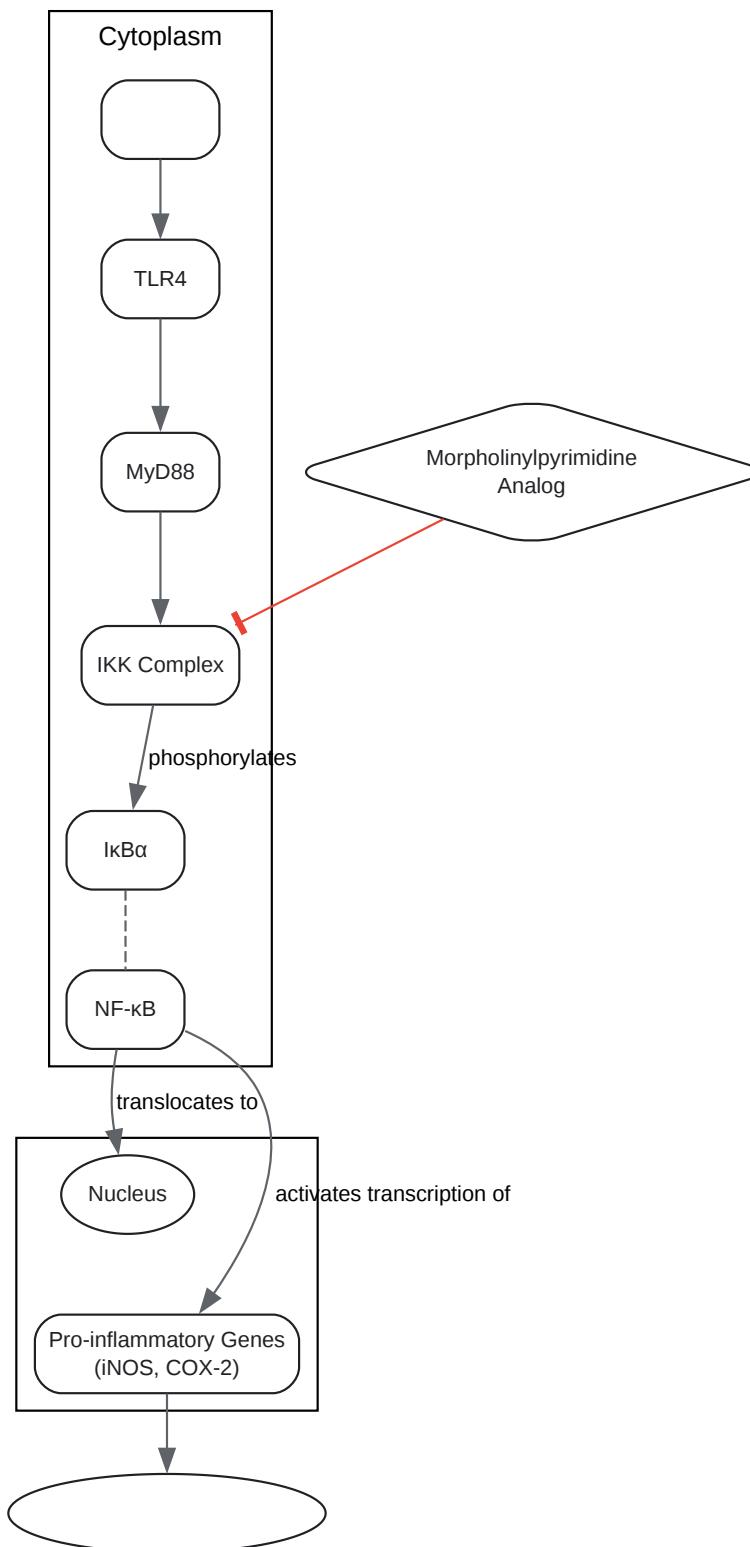
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Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholinylpyrimidine analogs.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway plays a critical role in regulating the inflammatory response. In response to stimuli such as lipopolysaccharide (LPS), this pathway is activated, leading to the production of pro-inflammatory mediators like nitric oxide (NO), iNOS, and COX-2. Some morpholinylpyrimidine derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.[\[2\]](#)[\[3\]](#)

NF-κB Signaling Pathway in Inflammation

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Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by morpholinylpyrimidine analogs.

Conclusion

Morpholinylpyrimidine analogs represent a versatile class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. The structure-activity relationship studies, though not exhaustive for all subclasses, highlight the importance of the substitution pattern on the pyrimidine core for achieving high potency and selectivity. The morpholine moiety often serves as a key pharmacophoric feature, contributing to target engagement and favorable physicochemical properties. Future research in this area could focus on exploring a wider range of substitutions on both the pyrimidine and morpholine rings to develop novel therapeutics with improved efficacy and safety profiles.

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